molecular formula C11H7NO4S B6390353 MFCD18317669 CAS No. 1261932-86-8

MFCD18317669

Cat. No.: B6390353
CAS No.: 1261932-86-8
M. Wt: 249.24 g/mol
InChI Key: SCQIUYGYUPAJRA-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence, it likely belongs to the class of halogenated aromatic heterocycles, which are widely studied for their pharmacological and material science applications . Compounds in this category often exhibit unique electronic properties, bioactivity, and thermal stability due to their fused-ring systems and halogen substituents.

Properties

IUPAC Name

2-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)7-2-1-3-12-9(7)6-4-8(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQIUYGYUPAJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687677
Record name 2-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-86-8
Record name 2-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18317669 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of lactones, which react with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type reaction to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to yield acetylene derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

MFCD18317669 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium reagents, which facilitate reductive alkylation, and catalysts such as copper (II) acetylacetonate or iron (III) acetylacetonate . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include acetylene derivatives and other functionalized compounds.

Scientific Research Applications

MFCD18317669 has a wide range of scientific research applications In chemistry, it is used as a precursor for synthesizing complex molecules and studying reaction mechanisms In biology, it is employed in the development of new drugs and therapeutic agentsIn industry, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD18317669 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function, which can lead to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Discussion

Impact of Molecular Weight on Properties

The molecular weight of this compound (~188 g/mol) aligns with lead-like compounds (200–350 g/mol), suggesting suitability for fragment-based drug design.

Thermal and Chemical Stability

Halogenated analogs like this compound demonstrate superior thermal stability (decomposition >250°C) compared to non-halogenated derivatives, making them viable for high-temperature industrial processes .

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